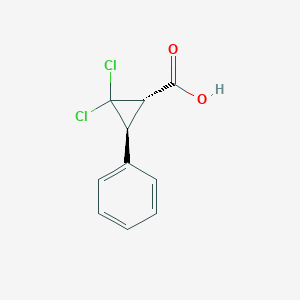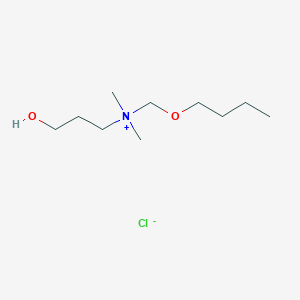
N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butoxymethyl group, a hydroxy group, and a dimethylpropan-1-aminium chloride moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride typically involves the reaction of 3-hydroxy-N,N-dimethylpropan-1-amine with butoxymethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted ammonium compounds.
Applications De Recherche Scientifique
N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of cleaning agents and disinfectants due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride involves its interaction with cell membranes, leading to disruption of membrane integrity and cell lysis. The compound targets the lipid bilayer of cell membranes, causing increased permeability and eventual cell death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Known for its use as an oxidant in organic synthesis.
N,N-Dimethylformamide dimethyl acetal: Commonly used for methylation reactions.
Uniqueness
N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride stands out due to its unique combination of functional groups, which confer both hydrophilic and hydrophobic properties. This dual nature enhances its effectiveness as a surfactant and antimicrobial agent, making it more versatile compared to similar compounds.
Propriétés
Numéro CAS |
646069-20-7 |
|---|---|
Formule moléculaire |
C10H24ClNO2 |
Poids moléculaire |
225.75 g/mol |
Nom IUPAC |
butoxymethyl-(3-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C10H24NO2.ClH/c1-4-5-9-13-10-11(2,3)7-6-8-12;/h12H,4-10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
PHIPCMLYUHZRRV-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC[N+](C)(C)CCCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide](/img/structure/B12588443.png)
![Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate](/img/structure/B12588451.png)
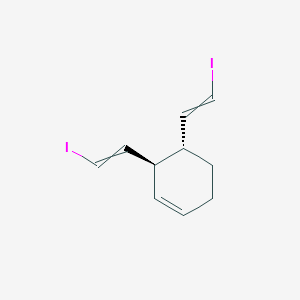
![4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole](/img/structure/B12588465.png)
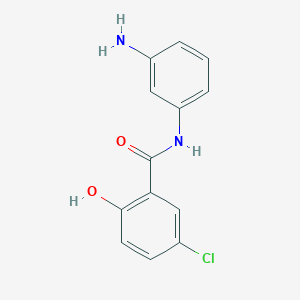
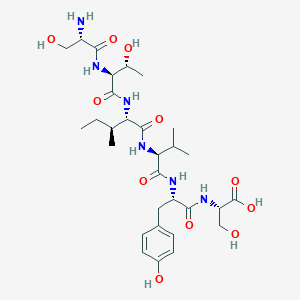
![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
![5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12588481.png)
![5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide](/img/structure/B12588489.png)
![1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12588499.png)

![cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B12588508.png)

